Spirostanol

Description

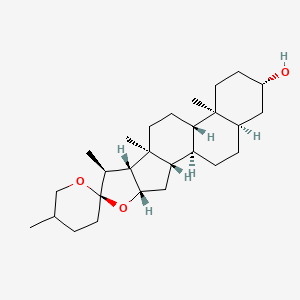

Structure

2D Structure

3D Structure

Properties

CAS No. |

19043-98-2 |

|---|---|

Molecular Formula |

C27H44O3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

GMBQZIIUCVWOCD-WMZYJVAFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of Spirostanol Saponins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of spirostanol saponins (B1172615), a class of steroidal glycosides with significant pharmacological interest. The document details their distribution in the plant kingdom, presents quantitative data on their abundance, outlines detailed experimental protocols for their extraction and analysis, and visualizes their impact on key cellular signaling pathways.

Principal Natural Sources of this compound Saponins

This compound saponins are widely distributed throughout the plant kingdom, with particularly high concentrations found in specific families and genera. These compounds are secondary metabolites that play a crucial role in plant defense mechanisms. For researchers and drug development professionals, these plants represent rich reservoirs for the discovery and isolation of novel therapeutic agents.

Polyhydroxylated this compound saponins, characterized by three or more hydroxy substitutions in the aglycone, have been identified in 11 plant families and 36 genera. The families with the highest abundance of these saponins are Asparagaceae , Melanthiaceae , and Amaryllidaceae . Within these families, the genera Trillium, Helleborus, Allium, Dracaena, and Paris are particularly noteworthy for their rich this compound saponin (B1150181) content.[1]

Steroidal saponins, including the this compound type, are also prevalent in other monocot families such as Dioscoreaceae (e.g., Dioscorea species, known as yams) and Liliaceae . They have also been reported in some dicotyledonous families, including Zygophyllaceae (e.g., Tribulus), Solanaceae (e.g., Solanum), and Fabaceae (e.g., Trigonella).

Quantitative Analysis of this compound Saponins in Natural Sources

The concentration of this compound saponins can vary significantly depending on the plant species, the specific part of the plant, the developmental stage, and environmental conditions. The following tables summarize quantitative data for prominent this compound saponins and total saponin content in various plant sources.

| Plant Species | Plant Part | This compound Saponin/Sapogenin | Concentration | Reference |

| Dioscorea zingiberensis | Rhizome | Diosgenin (B1670711) | Up to 19.52 mg/g | |

| Dioscorea septemloba | Rhizome | Diosgenin | 0.78 - 19.52 mg/g | |

| Dioscorea collettii | Rhizome | Diosgenin | 0.78 - 19.52 mg/g | |

| Dioscorea sparsiflora | Tuber | Diosgenin | 0.02 - 0.16 mg/kg (dry basis) | |

| Dioscorea remotiflora | Tuber | Diosgenin | 0.02 - 0.16 mg/kg (dry basis) | |

| Costus pictus | Rhizome | Diosgenin | 2.54% | [2] |

| Costus pictus | Leaves | Diosgenin | 0.83% | [2] |

| Costus speciosus | Rhizome | Diosgenin | 2.15% | [2] |

| Costus speciosus | Leaves | Diosgenin | 0.58% | [2] |

| Costus igneus | Rhizome | Diosgenin | 1.17% | [2] |

| Costus igneus | Leaves | Diosgenin | 0.39% | [2] |

| Allium nigrum | Roots | Total Saponins | 19.38 mg/g (dry weight) | |

| Allium nigrum | Bulbs | Total Saponins | 15.65 mg/g (dry weight) | |

| Allium nigrum | Leaves | Total Saponins | 10.48 mg/g (dry weight) | |

| Trillium tschonoskii | Crude Extract | Total Steroidal Saponins | 5.20% | |

| Trillium tschonoskii | Enriched Product | Total Steroidal Saponins | 51.93% |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound saponins from plant materials.

General Extraction and Isolation of this compound Saponins

This protocol outlines a general procedure for the extraction and fractionation of this compound saponins from dried plant material.

3.1.1. Materials and Reagents:

-

Dried and powdered plant material

-

Methanol (MeOH)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Silica (B1680970) gel for column chromatography

-

Chloroform (B151607) (CHCl₃)

-

Thin-Layer Chromatography (TLC) plates

3.1.2. Procedure:

-

Maceration and Extraction:

-

Macerate the dried and powdered plant material in a methanol-water solution (e.g., 1:1 v/v) at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to remove the methanol.

-

-

Solvent Partitioning:

-

Suspend the concentrated aqueous extract in water.

-

Perform liquid-liquid partitioning with n-butanol. The this compound saponins will preferentially partition into the n-butanol layer.

-

Separate the n-butanol fraction and evaporate it to dryness to obtain a crude saponin extract.[3]

-

-

Column Chromatography:

-

Subject the crude saponin extract to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol-water.

-

Collect fractions and monitor them by TLC to identify and combine fractions containing the desired this compound saponins.

-

Acid Hydrolysis for Sapogenin Analysis

To analyze the aglycone (sapogenin) portion of the saponins, acid hydrolysis is performed to cleave the sugar moieties.

3.2.1. Materials and Reagents:

-

Crude saponin extract or purified saponin fraction

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Methanol or Ethanol

-

Chloroform or Diethyl ether for extraction

3.2.2. Procedure:

-

Hydrolysis Reaction:

-

Dissolve the saponin extract in an alcoholic solution (e.g., 50% ethanol).

-

Add a strong acid (e.g., HCl to a final concentration of 2-4 N).

-

Reflux the mixture at a controlled temperature (e.g., 80-100°C) for several hours (typically 2-4 hours).[4]

-

-

Extraction of Sapogenins:

-

After cooling, neutralize the reaction mixture.

-

Extract the liberated sapogenins with an organic solvent like chloroform or diethyl ether.

-

Wash the organic layer with water to remove any remaining acid and sugars.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude sapogenin mixture.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of specific this compound saponins or their sapogenins. The following is a general method for the quantification of diosgenin.

3.3.1. Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) is commonly used.[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 203 nm for diosgenin.[5]

-

Column Temperature: Maintained at 25-30°C.

3.3.2. Procedure:

-

Standard Preparation:

-

Prepare a stock solution of a certified diosgenin standard in methanol.

-

Create a series of working standard solutions of known concentrations by diluting the stock solution.

-

-

Sample Preparation:

-

Prepare the hydrolyzed plant extract containing diosgenin and dissolve it in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions and determine the peak area of diosgenin.

-

Calculate the concentration of diosgenin in the sample by using the regression equation from the calibration curve.

-

Signaling Pathways Modulated by this compound Saponins

This compound saponins have been shown to exert their biological effects by modulating various cellular signaling pathways, making them promising candidates for drug development, particularly in the areas of cancer and metabolic diseases.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Several this compound saponins, including diosgenin, have been found to modulate this pathway. For instance, diosgenin can improve insulin (B600854) resistance by activating the PI3K/Akt pathway.[6][7] Saponins from Paris polyphylla have also been shown to inhibit the PI3K/Akt pathway in cancer cells.[8][9]

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound saponins have been demonstrated to induce apoptosis in various cancer cell lines. They can trigger the intrinsic mitochondrial pathway of apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.[10][11]

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and analysis of this compound saponins from a natural source.

References

- 1. Naturally Occurring Polyhydroxylated this compound Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]

- 5. academicjournals.org [academicjournals.org]

- 6. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]

- 7. Diosgenin and 5-Methoxypsoralen Ameliorate Insulin Resistance through ER-α/PI3K/Akt-Signaling Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saponins of Paris polyphylla for the Improvement of Acne: Anti-Inflammatory, Antibacterial, Antioxidant and Immunomodulatory Effects [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Growth inhibition and apoptosis-inducing effect on human cancer cells by RCE-4, a this compound saponin derivative from natural medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Legacy of Spirostanol Glycosides: A Technical Guide for Modern Drug Discovery

An in-depth exploration of the traditional uses, pharmacological activities, and mechanisms of action of spirostanol glycosides, providing a comprehensive resource for researchers and drug development professionals.

Introduction

This compound glycosides, a significant class of steroidal saponins, have been cornerstones of traditional medicine systems worldwide for centuries. Found in a variety of medicinal plants, these complex molecules are renowned for their diverse pharmacological effects, which are now being validated and explored through modern scientific investigation. Their intricate structures, characterized by a spiroketal side chain, give rise to a broad spectrum of biological activities, including anti-inflammatory, anticancer, immunomodulatory, and antimicrobial properties. This technical guide provides a detailed overview of the core knowledge surrounding this compound glycosides, from their ethnobotanical roots to their molecular mechanisms of action, with a focus on providing researchers and drug development professionals with the practical information needed to harness their therapeutic potential.

Traditional and Ethnomedicinal Significance

The historical use of plants containing this compound glycosides provides a rich context for contemporary research. Traditional medicine has long recognized the therapeutic value of these compounds in treating a wide range of ailments.

Prominent Plant Sources and Their Traditional Applications:

-

Dioscorea species (Wild Yam): Rhizomes of various Dioscorea species have been used in traditional Chinese medicine to treat rheumatic pain, asthma, and digestive disorders. They are also utilized for their anti-inflammatory and antispasmodic properties.

-

Tribulus terrestris: This plant is a staple in both traditional Chinese medicine and Ayurveda, where it is used to enhance libido, manage urinary tract disorders, and as a general tonic.

-

Trillium species: Known for their hemostatic properties, certain Trillium species have been traditionally used to control bleeding.[1]

-

Solanum species: Various plants from the Solanum genus, containing this compound glycosides, have been used in folk medicine for their anti-inflammatory and diuretic effects.[2]

-

Tacca species: In traditional Chinese medicine, plants of the Tacca genus have been employed for the treatment of tumors and swelling.[3]

These traditional applications have provided the foundational knowledge that has spurred scientific inquiry into the specific bioactive compounds and their mechanisms of action.

Pharmacological Activities and Quantitative Data

Modern pharmacological studies have substantiated many of the traditional claims associated with this compound glycosides and have uncovered new therapeutic potentials. The primary activities of interest include their anti-inflammatory, anticancer, and immunomodulatory effects.

Anti-inflammatory Activity

This compound glycosides exert their anti-inflammatory effects through the modulation of key inflammatory pathways. Several compounds have demonstrated potent inhibition of inflammatory mediators.

Table 1: Anti-inflammatory Activity of Selected this compound Glycosides

| Compound | Plant Source | Assay | Target/Mediator | IC50 Value | Reference |

| Timosaponin A-III | Anemarrhena asphodeloides | In vitro | 5-LOX/COX-2 | ≤ 6.07 μM | [3] |

| Timosaponin B-II | Anemarrhena asphodeloides | In vitro | 5-LOX/COX-2 | ≤ 6.07 μM | [3] |

| Taccavietnamoside C | Tacca vietnamensis | LPS-stimulated RAW 264.7 cells | Nitric Oxide Production | 37.0 μM | [4] |

| Taccavietnamoside D | Tacca vietnamensis | LPS-stimulated RAW 264.7 cells | Nitric Oxide Production | 45.2 μM | [4] |

| Taccavietnamoside E | Tacca vietnamensis | LPS-stimulated BV2 cells | Nitric Oxide Production | 60.7 μM | [4] |

Anticancer and Cytotoxic Activity

A significant area of research for this compound glycosides is their potential as anticancer agents. They have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Table 2: Cytotoxic Activity of Selected this compound Glycosides

| Compound | Plant Source | Cancer Cell Line | IC50 Value | Reference |

| (25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D- glucopyranoside | Dioscorea villosa | Hep G2 (Liver) | 9.02 μM | [2] |

| HEK293 (Kidney) | 13.21 μM | [2] | ||

| MCF7 (Breast) | 16.74 μM | [2] | ||

| Diosgenin (Aglycone) | Dioscorea villosa | Hep G2 (Liver) | 23.91 μM | [2] |

| HEK293 (Kidney) | 27.31 μM | [2] | ||

| MCF7 (Breast) | 35.38 μM | [2] | ||

| Polyphyllin D | Paris polyphylla | SMMC-7721 (Hepatocellular carcinoma) | 3.89 µM | [3] |

| Bel-7402 (Hepatocellular carcinoma) | 10.87 µM | [3] | ||

| Unnamed this compound Glycoside | Rohdea chinensis | HL-60 (Leukemia) | 2.0 ± 0.2 µM | [5] |

| Taccaoside A | Tacca plantaginea | HEK293 (Kidney) | 1.7 μM | [6] |

| HepG2 (Liver) | 1.2 μM | [6] |

Key Signaling Pathways Modulated by this compound Glycosides

The therapeutic effects of this compound glycosides are underpinned by their ability to modulate critical cellular signaling pathways, primarily the NF-κB and apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Certain this compound glycosides have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.

Induction of the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many this compound glycosides exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that culminates in cell death.

Experimental Protocols

The successful isolation and characterization of this compound glycosides are fundamental to their study. The following protocols provide a general framework for these processes.

Extraction and Isolation Workflow

Detailed Methodologies

1. Extraction:

-

Objective: To extract crude glycosides from the plant material.

-

Protocol:

-

Air-dry and powder the relevant plant part (e.g., rhizomes, leaves).

-

Macerate or reflux the powdered material with a suitable solvent (e.g., 80% ethanol or methanol) for several hours.

-

Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Isolation by Column Chromatography:

-

Objective: To separate individual this compound glycosides from the crude extract.

-

Protocol:

-

Subject the crude extract to solvent-solvent partitioning (e.g., between n-butanol and water) to enrich the glycoside fraction in the n-butanol layer.

-

Evaporate the n-butanol extract to dryness.

-

Dissolve the dried extract in a minimal amount of the initial mobile phase.

-

Load the sample onto a silica (B1680970) gel or C18 reversed-phase column.

-

Elute the column with a gradient of solvents. For silica gel, a common gradient is chloroform-methanol-water in increasing polarity. For C18, a gradient of water-methanol or water-acetonitrile is typically used, with the organic solvent concentration increasing over time.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to pool fractions containing the same compound.

-

Further purify the pooled fractions using preparative HPLC to obtain the pure this compound glycoside.

-

3. Structural Elucidation by HPLC-MS and NMR:

-

Objective: To identify and characterize the chemical structure of the isolated compounds.

-

HPLC-MS Protocol:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is commonly used. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides accurate mass data for molecular formula determination. MS/MS fragmentation patterns help in identifying the aglycone and sugar moieties.

-

-

NMR Spectroscopy Protocol:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6).

-

Acquire 1D NMR spectra (¹H and ¹³C) to obtain initial structural information.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to establish connectivities between protons and carbons, determine the sequence of sugar units, and elucidate the stereochemistry of the molecule.

-

Conclusion and Future Perspectives

This compound glycosides represent a vast and promising reservoir of bioactive compounds with significant therapeutic potential. Their rich history in traditional medicine, coupled with robust modern pharmacological validation, positions them as strong candidates for the development of novel drugs for a range of diseases, including inflammatory disorders and cancer. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore this fascinating class of natural products. Future research should focus on elucidating the detailed molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and conducting well-designed clinical trials to translate their preclinical efficacy into tangible therapeutic benefits for patients. The continued investigation of this compound glycosides holds the key to unlocking new avenues in modern medicine, bridging the gap between traditional wisdom and contemporary science.

References

- 1. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Characterization of this compound glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis and pro-death autophagy induced by a this compound saponin isolated from Rohdea chinensis (Baker) N. Tanaka (synonym Tupistra chinensis Baker) on HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Labyrinth of Life: A Technical Guide to the Spirostanol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Spirostanol compounds, a major class of steroidal saponins (B1172615), represent a treasure trove of pharmacologically active molecules derived from the plant kingdom. Their complex structures, featuring a characteristic spiroketal side chain, are the basis for a wide array of biological activities, making them crucial precursors for the synthesis of steroidal drugs. Understanding the intricate biosynthetic pathway that plants employ to construct these molecules is paramount for metabolic engineering, synthetic biology applications, and the sustainable production of high-value pharmaceuticals. This guide provides an in-depth exploration of the core biosynthetic pathway, supported by experimental methodologies and quantitative data.

Overview: A Three-Act Play of Biosynthesis

The biosynthesis of this compound saponins is a multi-stage process that can be broadly divided into three key phases. It begins with the universal building blocks of isoprenoids, progresses through the formation of a sterol backbone, and culminates in a series of specific modifications to yield the final this compound structure.[1][2]

-

Act I: The Isoprenoid Prelude - The journey starts with the synthesis of the C30 precursor, 2,3-oxidosqualene (B107256), via the mevalonate (B85504) (MVA) and 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways.[1]

-

Act II: Forging the Sterol Core - 2,3-oxidosqualene undergoes cyclization to form cycloartenol (B190886), the central precursor for most plant sterols. A series of enzymatic reactions then modifies cycloartenol to produce cholesterol.[3][4]

-

Act III: The this compound Finale - The cholesterol skeleton is intricately tailored through a sequence of oxidation, hydroxylation, and glycosylation reactions, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), to form the final this compound and furostanol saponins.[1][3][5]

The Core Biosynthetic Pathway: A Step-by-Step Elucidation

From Isoprenoid Precursors to 2,3-Oxidosqualene

The pathway initiates in the cytoplasm and plastids with the production of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through the MVA and MEP pathways, respectively.[6] These five-carbon units are the fundamental building blocks.

-

Farnesyl Pyrophosphate (FPP) Synthesis : IPP and DMAPP are sequentially condensed by synthases like geranyl pyrophosphate synthase (GPPS) and farnesyl pyrophosphate synthase (FPPS) to form the C15 compound, FPP.[4]

-

Squalene Formation : Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to create the linear C30 hydrocarbon, squalene.[4]

-

Epoxidation : Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene.[4] This step is a critical branch point, directing carbon flux towards either sterol/saponin (B1150181) synthesis or the synthesis of other triterpenoids.[6][7]

The Central Role of Cholesterol

While animal and fungal sterol biosynthesis proceeds via lanosterol, higher plants primarily utilize cycloartenol as the initial cyclized intermediate.[8]

-

Cyclization : 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to produce cycloartenol, the precursor to most plant phytosterols (B1254722).[4][8]

-

Conversion to Cholesterol : A series of dedicated enzymes modifies cycloartenol to cholesterol. This part of the pathway involves enzymes that are sometimes shared with the biosynthesis of other phytosterols like campesterol (B1663852) and sitosterol.[9][10][11] While cholesterol is widely considered the key precursor for spirostanols like diosgenin[12], some studies suggest that other sterols, such as β-sitosterol, could also serve as precursors, making this an area of active research.[1][13]

Final Assembly: The Path to this compound Saponins

The conversion of cholesterol into the diverse array of this compound saponins is the least understood, yet most critical, stage for generating structural and functional diversity. This phase is dominated by the activity of CYPs and UGTs.[1][5]

-

Side-Chain Modification (Hydroxylation) : The transformation begins with a series of hydroxylation reactions on the cholesterol side chain, which are catalyzed by specific CYP enzymes. Key modifications include hydroxylations at the C-16, C-22, and C-26 positions.[1][12] This oxidative process is crucial for the subsequent ring formation.

-

Formation of Furostanol Saponins : Following hydroxylation, UGTs attach sugar moieties to the modified sterol. A key step is the glycosylation at the C-26 hydroxyl group, typically with a glucose molecule, which leads to the formation of a furostanol saponin.[1] Furostanol saponins are characterized by an open F-ring.[1]

-

Spiroketal Ring Formation : The final and defining step is the conversion of the furostanol saponin into a this compound saponin. This occurs when a specific β-glucosidase, such as furostanol glycoside 26-O-β-glucosidase (F26G), cleaves the glucose molecule from the C-26 position.[1][14] The resulting hydroxyl group then attacks the ketone at C-22, leading to a spontaneous cyclization that forms the characteristic spiroketal structure (the E/F rings).[15]

-

Further Glycosylation : Additional UGTs can then add more sugar chains, most commonly at the C-3 position of the sterol A-ring, to produce the final, complex this compound saponins like dioscin (B1662501) and gracillin (B1672132).[1][16] The nature and linkage of these sugar chains significantly influence the compound's biological activity.[6]

Key Enzymes in this compound Biosynthesis

The coordinated action of numerous enzymes is essential for the construction of this compound compounds. The table below summarizes the key enzymatic players and their roles in the pathway.

| Enzyme Abbreviation | Enzyme Name | Function | Stage in Pathway |

| SQS | Squalene Synthase | Condenses two FPP molecules to form squalene.[4] | Isoprenoid Prelude |

| SQE | Squalene Epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.[4] | Isoprenoid Prelude |

| CAS | Cycloartenol Synthase | Cyclizes 2,3-oxidosqualene to form cycloartenol.[4] | Sterol Core Formation |

| SMT | Sterol Methyltransferase | Involved in the alkylation of the sterol side chain.[17] | Sterol Core Formation |

| CYP51 | Sterol C-14 Demethylase | Catalyzes the 14α-demethylation of sterol intermediates.[4][18] | Sterol Core Formation |

| 7-DR | 7-Dehydrocholesterol (B119134) Reductase | Reduces 7-dehydrocholesterol to cholesterol.[4] | Sterol Core Formation |

| CYP450s | Cytochrome P450 Monooxygenases | Catalyze various oxidation and hydroxylation reactions, especially on the sterol side chain (C-16, C-22, C-26).[5][12] | This compound Finale |

| UGTs | UDP-Glycosyltransferases | Transfer sugar moieties from an activated donor to the sterol/sapogenin backbone.[5][6] | This compound Finale |

| F26G | Furostanol glycoside 26-O-β-glucosidase | Cleaves the C-26 glucose from furostanol saponins, enabling spiroketal ring formation.[1] | This compound Finale |

Experimental Protocols for Pathway Elucidation

Unraveling the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experimental approaches.

Gene Function Characterization via Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse-genetics tool for rapid gene function analysis in plants. It utilizes a modified plant virus to carry a fragment of a target gene, leading to the degradation of the endogenous mRNA and thus "silencing" the gene.

Methodology:

-

Vector Construction : A fragment (typically 200-400 bp) of the candidate gene (e.g., a putative CYP450) is cloned into a VIGS vector (e.g., Tobacco Rattle Virus - TRV).

-

Agrobacterium Transformation : The VIGS construct and a helper plasmid are transformed into Agrobacterium tumefaciens.

-

Infiltration : Cultures of Agrobacterium carrying the viral constructs are mixed and infiltrated into the leaves of young plants (e.g., Nicotiana benthamiana or the native species).

-

Gene Silencing and Metabolite Analysis : After 2-4 weeks, systemic silencing of the target gene is confirmed via qRT-PCR. Tissues from silenced plants and control plants (infiltrated with an empty vector) are harvested.

-

Extraction and Analysis : Metabolites are extracted using a suitable solvent (e.g., methanol). The extracts are then analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to compare the profiles of this compound saponins and their precursors. A significant reduction in a specific saponin or accumulation of a potential precursor in silenced plants indicates the gene's role in that conversion step.

In Vitro Enzyme Assays with Recombinant Proteins

This biochemical approach provides direct evidence of an enzyme's catalytic function by testing its activity on a putative substrate in a controlled environment.

Methodology:

-

Gene Cloning and Expression : The full-length coding sequence of a candidate gene (e.g., CAS or a UGT) is cloned into an expression vector. The construct is then used to transform a heterologous host system, such as E. coli or Saccharomyces cerevisiae (yeast).

-

Protein Production and Purification : The host organism is cultured under conditions that induce the expression of the recombinant protein. The cells are then lysed, and the target enzyme is purified, often using an affinity tag (e.g., a His-tag).

-

Enzyme Assay : The purified enzyme is incubated in a reaction buffer containing the putative substrate (e.g., 2,3-oxidosqualene for CAS, or diosgenin (B1670711) for a UGT) and any necessary co-factors (e.g., NADPH for CYPs, UDP-glucose for UGTs).

-

Product Identification : After incubation, the reaction is stopped, and the products are extracted. The reaction mixture is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product. The successful conversion of the substrate to the expected product confirms the enzyme's function.

Isotopic Labeling and Tracer Studies

Feeding experiments with stable isotope-labeled precursors are used to trace the flow of atoms through a metabolic pathway, providing definitive evidence of precursor-product relationships.

Methodology:

-

Precursor Selection : A stable isotope-labeled precursor (e.g., [2-¹³C]acetate or [¹³C₆]-glucose) is selected based on its position early in the hypothesized pathway.

-

Feeding : The labeled precursor is supplied to the biological system, which could be a whole plant, cell suspension cultures, or hairy root cultures.[19]

-

Incubation : The system is incubated for a defined period to allow for the metabolism and incorporation of the labeled precursor into downstream compounds.

-

Extraction and Analysis : Metabolites are extracted from the tissues.

-

Detection : The extracts are analyzed by high-resolution mass spectrometry (e.g., HPLC-QTOF-MS).[19] The detection of the ¹³C label in a target this compound saponin, evidenced by a corresponding mass shift in its mass spectrum, confirms that it is biosynthesized from the fed precursor.[19]

Conclusion and Future Outlook

The biosynthesis of this compound compounds is a complex and elegant pathway that showcases the remarkable metabolic capabilities of plants. While the initial steps leading to the cholesterol backbone are well-established, the downstream tailoring enzymes—particularly the specific CYPs and UGTs responsible for creating the vast diversity of saponins—remain a fertile ground for discovery.[1] Elucidating the function of these enzymes and the regulatory networks that control the entire pathway is crucial. This knowledge will unlock the potential for metabolic engineering approaches, either in the native plants or in microbial chassis, to enhance the production of medicinally vital this compound saponins for the pharmaceutical industry.[20][21]

References

- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Altering Sterol Composition Implied That Cholesterol Is Not Physiologically Associated With Diosgenin Biosynthesis in Trigonella foenum-graecum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The synthesis of gracillin and dioscin: two typical representatives of this compound glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthetic studies through feeding experiments in Eclipta prostrata (L.) L. hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Navigating the challenges of engineering composite specialized metabolite pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Spirostanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostanol and its glycosidic derivatives, the this compound saponins (B1172615), represent a fundamentally important class of naturally occurring steroids with a wide range of biological activities. A comprehensive understanding of their intricate three-dimensional structure and stereochemistry is paramount for structure-activity relationship (SAR) studies, chemical synthesis, and the development of new therapeutic agents. This technical guide provides a detailed exploration of the core this compound skeleton, a systematic analysis of its key stereochemical features, and an overview of the experimental protocols employed for its structural elucidation.

Core Chemical Structure of this compound

The this compound skeleton is a C27 steroidal framework characterized by a unique and defining feature: a spiroketal moiety involving two heterocyclic rings, designated as rings E and F. This rigid, polycyclic system is derived from cholesterol and consists of a tetracyclic steroid nucleus (rings A, B, C, and D) fused with the bicyclic spiroketal side chain at C-17.

The fundamental structure comprises:

-

A Tetracyclic Steroid Nucleus: This consists of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D) fused together in a specific stereochemical arrangement.

-

A Spiroketal Moiety (Rings E and F): Ring E is a tetrahydrofuran (B95107) ring, and ring F is a tetrahydropyran (B127337) ring. These two rings share a common carbon atom, C-22, in a spirocyclic junction. This spiro center is a key determinant of the overall shape and rigidity of the side chain.

The numbering of the carbon atoms in the this compound skeleton follows the standard steroid nomenclature, as illustrated below.

Stereochemistry of the this compound Skeleton

The biological activity and physical properties of spirostanols are profoundly influenced by their stereochemistry. The rigid, fused-ring system contains multiple chiral centers, leading to a variety of possible stereoisomers. The most significant stereochemical considerations are the ring junctions and the configurations at C-22 and C-25.

Ring Junctions

The stereochemistry of the ring junctions dictates the overall shape of the steroid nucleus:

-

A/B Ring Junction: This can be either cis (5β-series) or trans (5α-series). In the 5β configuration, the hydrogen atom at C-5 is oriented on the same side of the molecule as the C-19 methyl group, resulting in a bent A/B ring system. In the 5α configuration, the hydrogen at C-5 is on the opposite side, leading to a more planar and extended structure.

-

B/C and C/D Ring Junctions: In naturally occurring spirostanols, the B/C and C/D ring junctions are almost invariably trans.

The Spiroketal Center (C-22)

The spiroketal carbon, C-22, is a chiral center. In the vast majority of naturally occurring this compound saponins, the configuration at C-22 is (R). However, the (S) configuration can also be found.

Configuration at C-25

The stereochemistry at C-25 is another critical determinant of this compound structure and is a primary point of isomeric variation. This chirality arises from the orientation of the methyl group at C-27.

-

(25R)-Spirostanols (iso-series): In the (25R) configuration, the C-27 methyl group is in an equatorial orientation relative to the F-ring.

-

(25S)-Spirostanols (normal-series): In the (25S) configuration, the C-27 methyl group is in an axial orientation relative to the F-ring.

The epimers at C-25 can exhibit different biological activities and are often found co-occurring in nature.

Quantitative Structural Data

X-ray crystallography provides the most precise data on the three-dimensional structure of molecules, including bond lengths and angles. The following table summarizes selected bond lengths for tigogenin, a representative (25R)-5α-spirostanol, as determined by X-ray diffraction analysis.[1]

| Bond | Bond Length (Å) | Bond | Bond Length (Å) |

| O(1)-C(3) | 1.439(4) | C(10)-C(9) | 1.554(4) |

| O(2)-C(22) | 1.429(3) | C(11)-C(9) | 1.540(4) |

| O(2)-C(26) | 1.442(3) | C(11)-C(12) | 1.536(4) |

| O(3)-C(16) | 1.455(3) | C(13)-C(12) | 1.537(4) |

| O(3)-C(22) | 1.464(3) | C(13)-C(14) | 1.539(4) |

| C(1)-C(2) | 1.536(5) | C(13)-C(17) | 1.556(4) |

| C(1)-C(10) | 1.548(4) | C(13)-C(18) | 1.543(4) |

| C(2)-C(3) | 1.517(5) | C(14)-C(15) | 1.542(4) |

| C(3)-C(4) | 1.520(5) | C(15)-C(16) | 1.531(4) |

| C(4)-C(5) | 1.532(4) | C(16)-C(17) | 1.559(4) |

| C(5)-C(6) | 1.538(4) | C(17)-C(20) | 1.533(4) |

| C(5)-C(10) | 1.551(4) | C(20)-C(21) | 1.518(4) |

| C(6)-C(7) | 1.528(4) | C(20)-C(22) | 1.524(4) |

| C(7)-C(8) | 1.532(4) | C(23)-C(24) | 1.519(4) |

| C(8)-C(9) | 1.547(4) | C(24)-C(25) | 1.529(4) |

| C(8)-C(14) | 1.525(4) | C(25)-C(26) | 1.517(4) |

| C(10)-C(19) | 1.548(4) | C(25)-C(27) | 1.526(4) |

Experimental Protocols for Structural Elucidation

The determination of the complex structure and stereochemistry of spirostanols relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often in conjunction with X-ray crystallography for definitive solid-state structural assignment.

Isolation and Purification Workflow

A general workflow for the isolation and purification of this compound saponins from plant material is as follows:

Figure 1: General workflow for the isolation of this compound saponins and their aglycones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the elucidation of the structure and stereochemistry of spirostanols in solution. A combination of 1D and 2D NMR experiments is typically employed.

4.2.1. Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound or its glycoside in a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

4.2.2. 1D NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Provides information on the number and chemical environment of protons. Key diagnostic signals include:

-

The anomeric protons of the sugar moieties (if present).

-

The methyl signals (C-18, C-19, C-21, C-27), whose chemical shifts are sensitive to the overall stereochemistry.

-

The protons of the F-ring, particularly the geminal protons at C-26, which are crucial for determining the C-25 stereochemistry.

-

-

¹³C NMR: Provides information on the number and type of carbon atoms. Key diagnostic signals include:

-

The spiroketal carbon (C-22), typically resonating around δ 109-110 ppm.

-

The chemical shifts of C-23, C-24, C-25, C-26, and C-27, which are highly indicative of the C-25 configuration.

-

4.2.3. 2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within individual spin systems, such as the steroid rings and sugar units.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, enabling the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This is essential for determining the relative stereochemistry, such as the orientation of substituents and the stereochemistry of ring junctions.

4.2.4. Determination of C-25 Stereochemistry using ¹H NMR: A well-established method for determining the configuration at C-25 involves analyzing the chemical shift difference (Δδ) between the two geminal protons at C-26.

-

For (25R)-spirostanols , the chemical shift difference (Δδ = |δH-26a - δH-26b|) is typically small (e.g., < 0.2 ppm).

-

For (25S)-spirostanols , the chemical shift difference is significantly larger (e.g., > 0.5 ppm).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of spirostanols and their glycosides. Tandem MS (MS/MS) provides valuable structural information through fragmentation analysis.

4.3.1. Ionization Techniques:

-

ESI (Electrospray Ionization): A soft ionization technique suitable for analyzing polar and thermally labile molecules like saponins.

-

FAB (Fast Atom Bombardment): Another soft ionization technique that can be used for these compounds.

4.3.2. Fragmentation Pattern: The fragmentation of the this compound skeleton in MS/MS experiments can provide characteristic ions that aid in structural identification. Common fragmentation pathways include cleavages of the E and F rings.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry.

4.4.1. Protocol:

-

Crystallization: Grow single crystals of the purified this compound of sufficient size and quality. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.

Logical Relationships of this compound Stereoisomers

The key stereochemical variations in the this compound skeleton can be visualized as a logical hierarchy.

Figure 2: Logical hierarchy of key this compound stereoisomers.

Conclusion

The this compound framework is a structurally complex and stereochemically rich scaffold that is the basis for a wide array of bioactive natural products. A thorough understanding of its chemical structure and the subtle yet significant differences between its stereoisomers is crucial for advancing research in medicinal chemistry and drug development. The application of a suite of modern analytical techniques, particularly multi-dimensional NMR spectroscopy, allows for the detailed structural characterization of these important molecules. This guide provides a foundational resource for scientists and researchers working with this fascinating class of compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Spirostanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of spirostanol derivatives, a class of naturally occurring steroidal saponins (B1172615) with significant therapeutic potential. This document delves into their physicochemical characteristics, spectroscopic data, and biological activities, with a focus on their anticancer and anti-inflammatory mechanisms. Detailed experimental protocols for their extraction, isolation, and characterization are also provided to support further research and development in this field.

Physical and Chemical Properties

This compound derivatives are characterized by a C27 cholestane (B1235564) skeleton arranged as a spiroketal. The physical and chemical properties of these compounds are influenced by the nature and position of substituent groups on the steroidal backbone and the attached sugar moieties.

Physicochemical Properties of Common this compound Aglycones

The aglycone, or sapogenin, is the non-sugar part of the saponin. Below is a summary of the key physicochemical properties of some of the most well-studied this compound aglycones.

| Aglycone | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | Solubility |

| Diosgenin (B1670711) | C₂₇H₄₂O₃ | 414.63 | 205-208[1] | -129° (c=1.4 in CHCl₃)[1] | Soluble in chloroform (B151607) (50 mg/mL), ethanol (B145695) (83 mg/mL at 25°C); Sparingly soluble in DMSO (<1 mg/mL at 25°C) and water (<1 mg/mL at 25°C).[1][2][3] |

| Hecogenin | C₂₇H₄₂O₄ | 430.62 | 264-266 | +8° (CHCl₃) | Soluble in chloroform (slightly), methanol (B129727) (slightly).[4] |

| Tigogenin | C₂₇H₄₄O₃ | 416.64 | 204-207 | -58° (c=1 in CHCl₃) | Data not readily available. |

| Sarsasapogenin | C₂₇H₄₄O₃ | 416.64 | 199-199.5[5] | -75° (c=0.5 in CHCl₃)[5] | Soluble in alcohol, acetone, benzene, chloroform.[5] |

Spectroscopic Data

The structural elucidation of this compound derivatives heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Key Spectroscopic Features:

-

¹H NMR: Characteristic signals include those for the angular methyl groups (C-18 and C-19), the methyl groups of the this compound side chain (C-21 and C-27), and the anomeric protons of the sugar units.

-

¹³C NMR: The chemical shift of the spiroketal carbon (C-22) at around δ 109 ppm is a hallmark of the this compound skeleton.

-

Mass Spectrometry (MS): Fragmentation patterns in MS can provide information about the aglycone and the sequence of sugar units in the glycoside chain.

-

Infrared (IR): IR spectra show characteristic absorption bands for hydroxyl groups, C-O bonds of the glycosidic linkages, and the spiroketal moiety.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a wide range of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Numerous this compound glycosides and their aglycones have demonstrated significant cytotoxicity against various cancer cell lines. The primary mechanism of their anticancer action is the induction of apoptosis.

Table of Cytotoxicity Data for Diosgenin and a Derivative:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diosgenin | HepG2 (Liver) | 32.62 µg/mL (~78.7 µM) | [6] |

| MCF-7 (Breast) | 11.03 µg/mL (~26.6 µM) | [6] | |

| HL-60 (Leukemia) | 22.98 µg/mL (~55.4 µM) | [6] | |

| SAS (Oral) | 31.7 | [7] | |

| HSC3 (Oral) | 61 | [7] | |

| Prosapogenin A (Diosgenin glycoside) | A549 (Lung) | 1.81 µg/mL (~2.5 µM) | [8] |

| COR-L23 (Lung) | 1.84 µg/mL (~2.5 µM) | [8] |

Mechanism of Apoptosis Induction by Diosgenin:

Diosgenin induces apoptosis through the mitochondrial pathway, which involves the following key events[9][10][11][12]:

-

Generation of Reactive Oxygen Species (ROS): Diosgenin treatment leads to an increase in intracellular ROS levels.[9][12]

-

Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[9][10][11]

-

Mitochondrial Membrane Potential Disruption: The altered balance of Bcl-2 family proteins leads to a reduction in the mitochondrial membrane potential.[10][11]

-

Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[9][10][11]

-

PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP) and leads to the fragmentation of nuclear DNA, culminating in apoptotic cell death.[9]

References

- 1. Diosgenin CAS#: 512-04-9 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Hecogenin CAS#: 467-55-0 [m.chemicalbook.com]

- 5. Sarsasapogenin [drugfuture.com]

- 6. Anticancer and apoptotic effects on cell proliferation of diosgenin isolated from Costus speciosus (Koen.) Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. jmatonline.com [jmatonline.com]

- 9. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. Diosgenin induces apoptosis in HeLa cells via activation of caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Classification of Polyhydroxylated Spirostanol Saponins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, biological activities, and experimental analysis of polyhydroxylated spirostanol saponins (B1172615). These naturally occurring steroidal glycosides, characterized by the presence of three or more hydroxyl groups on their aglycone moiety, have garnered significant interest in the scientific community for their diverse pharmacological properties, including potent cytotoxic and anti-inflammatory effects.[1][2] This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, drug discovery, and related fields.

Classification of Polyhydroxylated this compound Saponins

Polyhydroxylated this compound saponins are a class of steroidal saponins distinguished by a this compound aglycone with multiple hydroxyl substitutions.[2] A recent review of 407 such compounds classified them into three primary types—α, β, and γ—based on the stereochemistry of the F-ring in the this compound skeleton.[1] The aglycone, or sapogenin, is a C27 steroid with a characteristic spiroketal side chain. The hydroxyl groups can be substituted at various positions on the steroidal nucleus (C-1 to C-27), and sugar moieties are commonly attached at positions such as C-1, C-2, C-3, C-4, C-5, C-6, C-11, C-12, C-21, C-23, C-24, and/or C-27.[1]

These compounds are predominantly found in plant families such as Asparagaceae, Melanthiaceae, and Amaryllidaceae, with genera like Trillium, Helleborus, Allium, Dracaena, and Paris being particularly rich sources.[1][2]

Biological Activities and Quantitative Data

Polyhydroxylated this compound saponins exhibit a wide range of biological activities, with cytotoxic and anti-inflammatory properties being the most extensively studied.[1]

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of these saponins against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, autophagy, and necroptosis.[3] Below is a summary of the cytotoxic activities of selected polyhydroxylated this compound saponins.

| Compound Name | Cancer Cell Line | IC50 (µM) | Source Organism | Reference |

| Polyphyllin D | HL-60 | 0.20 | Paris dulongensis | [4] |

| SW480 | 1.89 | Paris dulongensis | [4] | |

| MDA-MB-231 | 1.55 | Paris dulongensis | [4] | |

| A549 | 2.15 | Paris dulongensis | [4] | |

| A549/Taxol | 2.50 | Paris dulongensis | [4] | |

| Ophiopogonin C' | HL-60 | 0.25 | Paris dulongensis | [4] |

| SW480 | 2.25 | Paris dulongensis | [4] | |

| MDA-MB-231 | 1.85 | Paris dulongensis | [4] | |

| A549 | 2.65 | Paris dulongensis | [4] | |

| A549/Taxol | 3.10 | Paris dulongensis | [4] | |

| Formosanin C | HL-60 | 0.35 | Paris dulongensis | [4] |

| SW480 | 2.80 | Paris dulongensis | [4] | |

| MDA-MB-231 | 2.10 | Paris dulongensis | [4] | |

| A549 | 3.20 | Paris dulongensis | [4] | |

| A549/Taxol | 3.80 | Paris dulongensis | [4] | |

| Dioscin | HL-60 | 0.40 | Paris dulongensis | [4] |

| SW480 | 3.10 | Paris dulongensis | [4] | |

| MDA-MB-231 | 2.50 | Paris dulongensis | [4] | |

| A549 | 3.50 | Paris dulongensis | [4] | |

| A549/Taxol | 4.10 | Paris dulongensis | [4] | |

| Paris saponin (B1150181) VII | HL-60 | 0.45 | Paris dulongensis | [4] |

| SW480 | 3.50 | Paris dulongensis | [4] | |

| MDA-MB-231 | 2.80 | Paris dulongensis | [4] | |

| A549 | 3.80 | Paris dulongensis | [4] | |

| A549/Taxol | 4.35 | Paris dulongensis | [4] | |

| Paris H | HL-60 | 0.30 | Paris dulongensis | [4] |

| SW480 | 2.50 | Paris dulongensis | [4] | |

| MDA-MB-231 | 2.00 | Paris dulongensis | [4] | |

| A549 | 2.90 | Paris dulongensis | [4] | |

| A549/Taxol | 3.40 | Paris dulongensis | [4] | |

| Protodioscin | HL-60 | 0.50 | Paris dulongensis | [4] |

| SW480 | 3.80 | Paris dulongensis | [4] | |

| MDA-MB-231 | 3.10 | Paris dulongensis | [4] | |

| A549 | 4.20 | Paris dulongensis | [4] | |

| A549/Taxol | 4.80 | Paris dulongensis | [4] | |

| Progenin III | CCRF-CEM | 1.59 | Not Specified | [3] |

| SKMel-28 | 31.61 | Not Specified | [3] | |

| Compound 17 | Various | Potent | Tupistra chinensis | [5] |

| Compound 19 | Various | Potent | Tupistra chinensis | [5] |

| Compound 21 | Various | Potent | Tupistra chinensis | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of these saponins is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.

| Compound Name | Cell Line | IC50 (µM) | Source Organism | Reference |

| Compound 21 | RAW 264.7 | 11.5 | Tupistra chinensis | [5][6] |

| Furostanol Saponin 1 | Rat Abdomen Macrophages | Marked Inhibition at 40 µg/mL | Tupistra chinensis | [7] |

| Furostanol Saponin 2 | Rat Abdomen Macrophages | Marked Inhibition at 40 µg/mL | Tupistra chinensis | [7] |

Experimental Protocols

The isolation and structural elucidation of polyhydroxylated this compound saponins involve a series of chromatographic and spectroscopic techniques.

Extraction and Isolation

A general procedure for the extraction and isolation of these compounds is as follows:

-

Extraction: The dried and powdered plant material (e.g., rhizomes) is typically extracted with methanol (B129727) or a methanol/water mixture.[8][9] Lipophilic substances may be removed by a preliminary extraction with a non-polar solvent like petroleum ether.[9]

-

Fractionation: The crude extract is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel and MCI gel.[10] Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water.[9][11]

-

Purification: The fractions are further purified by repeated column chromatography, including flash chromatography and preparative high-performance liquid chromatography (HPLC) using columns like C18.[9][11]

Structural Elucidation

The structures of the isolated saponins are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB)-MS, Electrospray Ionization (ESI)-MS, and High-Resolution (HR)-MS are used to determine the molecular formula of the compounds.[8][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for elucidating the complex structures. These include:

-

1D NMR: ¹H and ¹³C NMR provide initial information about the proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is vital for connecting the aglycone and sugar moieties.[12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determines the stereochemistry by identifying protons that are close in space.[12]

-

-

-

Acid Hydrolysis: To identify the sugar components, the saponin is hydrolyzed with acid, and the resulting monosaccharides are identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC).[8]

Signaling Pathways

The cytotoxic effects of polyhydroxylated this compound saponins are often mediated through the induction of apoptosis. While the precise molecular targets can vary, a plausible signaling pathway involves the activation of caspases, alteration of the mitochondrial membrane potential (MMP), and an increase in reactive oxygen species (ROS) production.[3]

This technical guide provides a foundational understanding of polyhydroxylated this compound saponins. Further research into their specific mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutic agents from these promising natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally Occurring Polyhydroxylated this compound Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of a naturally occuring this compound saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyhydroxylated this compound Saponins from the Rhizomes of Paris dulongensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative and anti-inflammatory polyhydroxylated this compound saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative and anti-inflammatory polyhydroxylated this compound saponins from Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Bio-Arsenal of Allium: A Technical Guide to the Biological Activities of Spirostanol Saponins

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The genus Allium, encompassing familiar vegetables like garlic and onions, has long been recognized for its medicinal properties, largely attributed to its rich content of organosulfur compounds. However, a growing body of evidence highlights the significant therapeutic potential of another class of phytochemicals within this genus: the steroidal saponins (B1172615). Among these, spirostanol saponins have emerged as potent agents with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound saponins from Allium species. It is designed to be a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, offering a consolidated source of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms. Through a synthesis of existing literature, this guide aims to facilitate further investigation and unlock the full therapeutic potential of these remarkable natural compounds.

Introduction to this compound Saponins from Allium Species

Steroidal saponins are a class of naturally occurring glycosides characterized by a steroidal aglycone (sapogenin) linked to one or more sugar chains.[1] Within the Allium genus, these compounds are considered important biologically active molecules, contributing significantly to the observed pharmacological effects of various Allium species.[2] this compound saponins represent a major subgroup of these steroidal saponins, distinguished by a spiroketal side chain.[1] Their structural diversity, arising from variations in the aglycone and the attached sugar moieties, underpins their wide spectrum of biological activities.[3] This guide will delve into the key therapeutic areas where Allium this compound saponins have shown promise: oncology, infectious diseases, and inflammation.

Anticancer Activity

This compound saponins isolated from various Allium species have demonstrated significant cytotoxic effects against a range of cancer cell lines. This activity is a focal point of research, with several compounds showing promise as potential anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound saponins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for various this compound saponins from Allium species against different cancer cell lines.

| Saponin (B1150181)/Extract | Allium Species | Cancer Cell Line | IC50 Value | Reference |

| Eruboside B | A. leucanthum | A549 (Lung Carcinoma) | 3.7 - 5.8 µM | [3][4] |

| DLD-1 (Colon Adenocarcinoma) | 5.6 - 8.2 µM | [3][4] | ||

| Leucospiroside A | A. leucanthum | A549 (Lung Carcinoma) | 3.7 - 5.8 µM | [3][4] |

| DLD-1 (Colon Adenocarcinoma) | 5.6 - 8.2 µM | [3][4] | ||

| Yayoisaponin C | A. leucanthum | A549 (Lung Carcinoma) | 3.7 - 5.8 µM | [3][4] |

| DLD-1 (Colon Adenocarcinoma) | 5.6 - 8.2 µM | [3][4] | ||

| Aginoside | A. porrum | Mouse Peritoneal Cells | 11.13 µM | [5] |

| A. ampeloprasum | P388 (Murine Leukemia) | 2.1 µg/mL | [3] | |

| 6-deoxy-aginoside | A. porrum | Mouse Peritoneal Cells | 5.70 µM | [5] |

| Yayoisaponin A (Alliporin) | A. porrum | Mouse Peritoneal Cells | 7.21 µM | [5] |

| Saponin 1 | A. porrum | J774 (Macrophage) & WEHI 164 (Fibrosarcoma) | Particularly Active | [6] |

| Saponin 2 | A. porrum | J774 (Macrophage) & WEHI 164 (Fibrosarcoma) | Particularly Active | [6] |

| Saponin 6 | A. porrum | J774 (Macrophage) & WEHI 164 (Fibrosarcoma) | Particularly Active | [6] |

| Karatavioside A | A. karataviense | HL-60 (Promyelotic Leukemia) | 2.4 µg/mL | [3] |

| Tuberoside M | A. tuberosum | HL-60 (Promyelotic Leukemia) | 6.8 µg/mL | [3] |

| F-gitonin | A. jesdianum | HL-60 (Promyelotic Leukemia) | 1.5 µg/mL | [3] |

| Unnamed Saponin | A. schoenoprasum | HCT 116 (Colon Cancer) | 0.40 µM | [3] |

| HT-29 (Colon Cancer) | 0.75 µM | [3] |

Mechanism of Action: Modulation of Signaling Pathways

The anticancer activity of Allium this compound saponins is, in part, attributed to their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the key pathways implicated is the PI3K/Akt/mTOR pathway.

A steroidal saponin isolated from Allium chinense has been shown to induce apoptosis and autophagy in human gastric adenocarcinoma cells by blocking the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the putative point of intervention by this compound saponins.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell lines (e.g., A549, DLD-1, HeLa)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound saponin extracts or isolated compounds

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete culture medium.[7] Incubate the plates overnight to allow the cells to attach.

-

Treatment: Prepare serial dilutions of the this compound saponin in the culture medium. Remove the old medium from the wells and add 100 µL of the saponin solutions at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the saponin, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.[7]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.[7][8]

-

Formazan Formation: Incubate the plates for an additional 1-4 hours at 37°C to allow the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium containing MTT.[7] Add 100-200 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently with a pipette or by shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the saponin.

Antimicrobial Activity

This compound saponins from Allium species have also demonstrated notable activity against a variety of microorganisms, including bacteria and fungi.[2] This suggests their potential application in the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound saponins is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Saponin/Extract | Allium Species | Microorganism | Activity/MIC | Reference |

| This compound Saponins | A. ursinum | Candida albicans | Antifungal activity | [2] |

| Staphylococcus aureus | Antibacterial activity | [2] | ||

| This compound Saponins | Various Allium spp. | Fusarium culmorum | Antifungal activity | [9] |

| Saponins | A. cepa | Various fungi and bacteria | Weak or negligible antibacterial activity | [7] |

Note: Quantitative MIC values for specific this compound saponins from Allium species are less frequently reported in the readily available literature compared to cytotoxicity data. Much of the research describes general antimicrobial activity.

Experimental Protocol: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of plant extracts.[9]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cork borer or pipette tips

-

This compound saponin extracts or isolated compounds

-

Positive control (standard antibiotic)

-

Negative control (solvent used to dissolve the saponin)

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth. The turbidity should be adjusted to match a 0.5 McFarland standard.[9]

-

Inoculate Plates: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.[9]

-

Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[9]

-

Add Samples: Add a defined volume (e.g., 50-100 µL) of the this compound saponin solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.[9]

-

Incubation: Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[9]

-

Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound saponins from Allium species have demonstrated anti-inflammatory properties, primarily through their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[10]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound saponins is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Saponin | Allium Species | Assay | IC50 Value/Inhibition | Reference |

| Aginoside | A. porrum | NO Production Inhibition | 7.84 µM | [5] |

| 6-deoxy-aginoside | A. porrum | NO Production Inhibition | 5.21 µM | [5] |

| Yayoisaponin A (Alliporin) | A. porrum | NO Production Inhibition | 5.62 µM | [5] |

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of Allium this compound saponins are linked to their interference with key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound saponins can suppress the activation of this pathway, thereby reducing the production of inflammatory mediators.

Below is a diagram of the canonical NF-κB signaling pathway and the potential inhibitory action of this compound saponins.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite (B80452), a stable product of NO, in the supernatant of LPS-stimulated macrophage cells.[11]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound saponin extracts or isolated compounds

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[11]

-

Treatment: Treat the cells with various concentrations of the this compound saponins for 1 hour.[11]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for another 24 hours to induce NO production.[11] Include a control group with LPS alone and a blank group with cells only.

-

Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11] Add 50 µL of Griess reagent to each well.[11]

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-